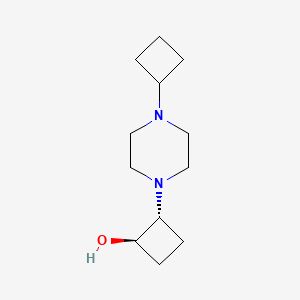![molecular formula C10H14N2O2S B1485553 (3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol CAS No. 2166245-80-1](/img/structure/B1485553.png)
(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
Overview
Description
“(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which the reactions are carried out .Scientific Research Applications
Synthesis and Binding Studies
A study by Meng et al. (2012) involved the synthesis of novel p-hydroxycinnamic acid derivatives, including compounds structurally related to "(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol". These compounds were examined for their ability to bind with bovine serum albumin (BSA), utilizing fluorescence and UV–vis spectral studies. The research provides insights into the interaction mechanisms and the thermodynamics of the binding process, offering a foundation for further exploration of similar compounds in biological systems Meng et al., 2012.
Antimicrobial Activity
Gein et al. (2020) synthesized a series of compounds, including methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts. These compounds exhibited antimicrobial activity, suggesting the potential for similar structures, like the target compound, to serve as bases for developing new antimicrobial agents Gein et al., 2020.
Interaction and Complex Formation
Erkin et al. (2017) investigated the formation of complexes between 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol and phenols. The study highlighted the stability of these complexes at high temperatures and their formation through a system of intermolecular hydrogen bonds. This research can provide a basis for understanding the interaction of similar compounds with various phenolic substances Erkin et al., 2017.
Chemical Structure and Reactivity
Wang et al. (2010) described the unexpected transformation of Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under hydrothermal conditions into a compound with a related structure. The study detailed the chemical structure and reactivity of the synthesized compound, which might offer insights into the reactivity of similar sulfur-containing heterocyclic compounds Wang et al., 2010.
Antiviral and Antibacterial Potentials
Research by Ostrovskii et al. (2021) on nonannulated tetrazolylpyrimidines, featuring the (4,6-dimethylpyrimidin-2-yl)sulfanyl moiety, demonstrated moderate in vitro activity against H1N1 influenza A virus. This indicates the potential for compounds with similar structural features to be developed as antiviral agents Ostrovskii et al., 2021.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4R)-4-(4,6-dimethylpyrimidin-2-yl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-3-7(2)12-10(11-6)15-9-5-14-4-8(9)13/h3,8-9,13H,4-5H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSSSHIQSCFJTQ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2COCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S[C@@H]2COC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1485470.png)
amine](/img/structure/B1485472.png)
amine](/img/structure/B1485473.png)
![N-[(1-fluorocyclopentyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485474.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485475.png)

![4-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485477.png)
![2-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485478.png)
![12-Methyl-5-(prop-2-yn-1-yl)-3,4,5,12-tetraazatricyclo[6.3.1.0^{2,6}]dodeca-2(6),3-diene](/img/structure/B1485479.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485481.png)
![5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol](/img/structure/B1485486.png)

![trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485488.png)
![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)